molecular formula C16H19N3O2 B2736864 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172284-23-9

1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2736864
CAS No.: 1172284-23-9
M. Wt: 285.347
InChI Key: BMZNWVHTABEWSF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a pyrrolidin-2-one ring, and a 3-isopropyl-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the reaction of an appropriate isocyanate with a benzyl-substituted pyrrolidin-2-one derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and at elevated temperatures to ensure the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it suitable for use in material science and as an intermediate in chemical manufacturing processes.

Mechanism of Action

1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-Benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and 1-Benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These compounds share structural similarities but differ in the substituents on the oxadiazole ring, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • 1-Benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Properties

IUPAC Name

1-benzyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)15-17-16(21-18-15)13-8-14(20)19(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNWVHTABEWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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